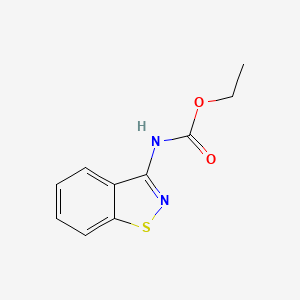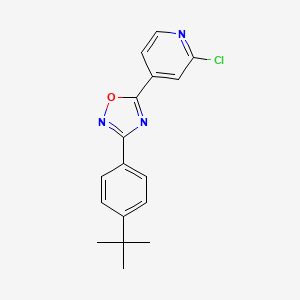
3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromo-substituted pyrazole ring attached to an acrylamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 4-bromo-1-ethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Attachment of the Acrylamide Moiety: The pyrazole derivative is then reacted with N,N-dimethylacrylamide under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing reactors that allow for precise control of reaction parameters.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A similar compound with a methyl group instead of an ethyl group.
4-Bromo-3-methyl-1H-pyrazole: Another derivative with a different substitution pattern on the pyrazole ring.
Uniqueness
3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide is unique due to its specific substitution pattern and the presence of the acrylamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H14BrN3O |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
(E)-3-(4-bromo-1-ethylpyrazol-3-yl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C10H14BrN3O/c1-4-14-7-8(11)9(12-14)5-6-10(15)13(2)3/h5-7H,4H2,1-3H3/b6-5+ |
Clé InChI |
ZRSFGFPQBFHCCH-AATRIKPKSA-N |
SMILES isomérique |
CCN1C=C(C(=N1)/C=C/C(=O)N(C)C)Br |
SMILES canonique |
CCN1C=C(C(=N1)C=CC(=O)N(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(3-Chloro-phenyl)-(2-methanesulfonyloxy-ethoxy)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B11814804.png)



![2-Tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11814826.png)


